N-[3-(Trifluoromethyl)phenyl]-1H-imidazole-1-carboxamide
CAS No.: 102422-29-7
Cat. No.: VC18865803
Molecular Formula: C11H8F3N3O
Molecular Weight: 255.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102422-29-7 |
|---|---|
| Molecular Formula | C11H8F3N3O |
| Molecular Weight | 255.20 g/mol |
| IUPAC Name | N-[3-(trifluoromethyl)phenyl]imidazole-1-carboxamide |
| Standard InChI | InChI=1S/C11H8F3N3O/c12-11(13,14)8-2-1-3-9(6-8)16-10(18)17-5-4-15-7-17/h1-7H,(H,16,18) |
| Standard InChI Key | BMXQTUCMQQKTHQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)NC(=O)N2C=CN=C2)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of an imidazole ring (a five-membered heterocycle with two nitrogen atoms) linked via a carboxamide group to a 3-(trifluoromethyl)phenyl moiety. The trifluoromethyl (-CF) group enhances lipophilicity and metabolic stability, traits often leveraged in drug design to improve membrane permeability and resistance to oxidative degradation .
Key Structural Features:
-
Imidazole Ring: Serves as a hydrogen bond donor/acceptor, facilitating interactions with biological targets .
-
Trifluoromethyl Group: Introduces electron-withdrawing effects, influencing electronic distribution and reactivity.
-
Carboxamide Linker: Provides structural rigidity and potential for hydrogen bonding with enzymes or receptors.
Physicochemical Data
The compound’s solubility profile is typical of lipophilic heterocycles, with limited aqueous solubility but high solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Synthesis and Preparation Methods
Reaction Pathways
Synthesis typically involves sequential steps:
-
Imidazole Ring Formation: Condensation of glyoxal with ammonia or urea derivatives under acidic conditions .
-
Carboxamide Coupling: Reaction of the imidazole-1-carboxylic acid with 3-(trifluoromethyl)aniline using coupling agents like EDCl/HOBt.
Optimization Conditions:
-
Temperature: 0–5°C during coupling to minimize side reactions.
-
Catalysts: Palladium-based catalysts for Suzuki-Miyaura cross-coupling in related analogs .
-
Yield: Reported yields range from 45% to 65% after purification via column chromatography.
Challenges in Synthesis
-
Regioselectivity: Ensuring substitution at the N1 position of imidazole requires careful control of reaction conditions.
-
Purification: The trifluoromethyl group’s hydrophobicity complicates isolation, often necessitating reversed-phase chromatography.
| Hazard Type | GHS Category | Precautionary Measures |
|---|---|---|
| Skin Irritation | Category 2 | Wear protective gloves/clothing |
| Eye Irritation | Category 2A | Use face shields |
| Respiratory Irritation | Category 3 | Ensure ventilation |
First Aid Measures
Comparative Analysis with Related Imidazole Derivatives
| Compound Name | Target Activity | Molecular Weight (g/mol) |
|---|---|---|
| N-[3-(Trifluoromethyl)phenyl]-1H-imidazole-1-carboxamide | Enzyme inhibition (potential) | 255.20 |
| 1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid | Anticancer activity | 256.18 |
| 1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid | Anti-inflammatory | 256.18 |
The trifluoromethylphenyl moiety consistently enhances bioactivity across derivatives, though positional isomerism (3- vs. 4-substitution) modulates target specificity.
Future Research Directions
-
Mechanistic Studies: Elucidate interactions with iNOS or cytochrome P450 enzymes.
-
Structure-Activity Relationships (SAR): Modify the carboxamide linker to optimize potency.
-
In Vivo Toxicology: Assess long-term safety in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume